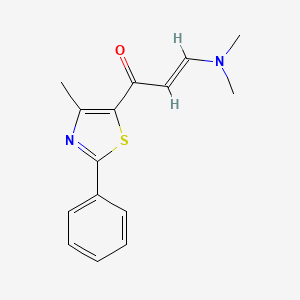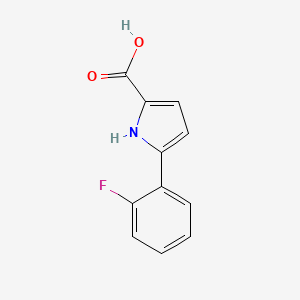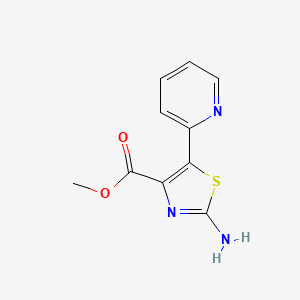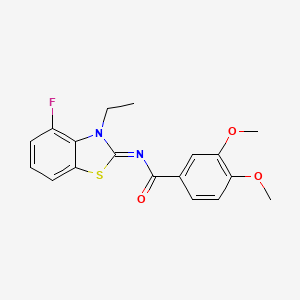![molecular formula C24H22N4O2 B2440599 3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941890-99-9](/img/structure/B2440599.png)
3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors Kinase inhibitors are a significant area of research due to their relevance in treating various diseases, including cancers. The pyrazolo[3,4-b]pyridine scaffold has demonstrated exceptional versatility as a kinase inhibitor due to its ability to interact with kinases in multiple binding modes. This interaction typically occurs at the hinge region of the kinase, though other key interactions are also formed, contributing to the potency and selectivity of these compounds. The structural flexibility of pyrazolo[3,4-b]pyridine allows it to mimic elements of both pyrrolo[2,3-b]pyridine and indazole, facilitating diverse kinase binding modes. This adaptability has made it a frequent component in kinase inhibitors, as evidenced by numerous patents and research articles highlighting its utility in this context (Wenglowsky, 2013).
Heterocyclic Chemistry and Pharmacological Properties The exploration of heterocyclic chemistry is crucial for understanding the pharmacological properties of compounds like 3-Methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one. Heterocyclic compounds, which include pyrazoles, are foundational in organic chemistry due to their diverse biological activities. The presence of nitrogen atoms in these compounds contributes to their basicity and reactivity, making them integral to various drugs and pharmaceutical compounds. A comprehensive review on pyrazole and its pharmacological properties highlights the significance of these heterocyclic compounds in developing therapeutics (Bhattacharya et al., 2022).
Innovations in Heterocyclic Compound Synthesis Advancements in the synthesis of heterocyclic compounds have opened new pathways for developing potential therapeutic agents. Techniques involving hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrate the ongoing innovation in creating compounds with broad pharmacological applications. Such methodologies underscore the importance of heterocyclic chemistry in drug discovery and development, highlighting the potential for novel compounds to emerge from this research area (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
3-methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1-(4-methylphenyl)-7H-pyrazolo[3,4-b]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-14-8-10-18(11-9-14)28-23-21(16(3)26-28)22(29)19(13-25-23)24(30)27-15(2)12-17-6-4-5-7-20(17)27/h4-11,13,15H,12H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALNOSHYLHUVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CNC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2440517.png)
![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)
![1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one](/img/structure/B2440519.png)

![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)




![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440533.png)


![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)